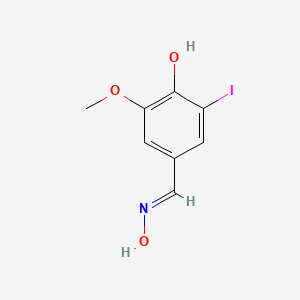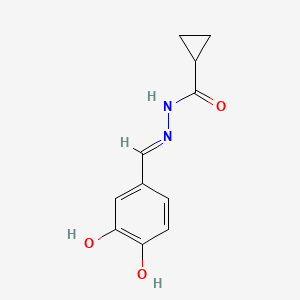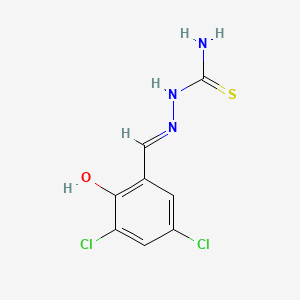![molecular formula C15H15N5 B604763 5-Phenyl-7-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1201912-19-7](/img/structure/B604763.png)
5-Phenyl-7-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-7-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazolopyrimidine family, known for its diverse biological activities, including anticancer, antiviral, and neuroprotective properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-7-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-phenyl-1H-[1,2,4]triazole-3-amine with pyrrolidine and a suitable aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as acetic acid or a base like sodium hydroxide, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely .
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyl-7-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyrrolidine ring .
Wissenschaftliche Forschungsanwendungen
5-Phenyl-7-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 5-Phenyl-7-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Known for its heat-resistant properties and used in energetic materials.
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine: Exhibits similar structural features but with different substituents, leading to varied biological activities.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Another derivative with distinct pharmacological properties.
Uniqueness
5-Phenyl-7-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of a phenyl group and a pyrrolidine ring, which imparts specific biological activities not observed in other similar compounds. Its ability to act on multiple molecular targets makes it a versatile compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
1201912-19-7 |
|---|---|
Molekularformel |
C15H15N5 |
Molekulargewicht |
265.31g/mol |
IUPAC-Name |
5-phenyl-7-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H15N5/c1-2-6-12(7-3-1)13-10-14(19-8-4-5-9-19)20-15(18-13)16-11-17-20/h1-3,6-7,10-11H,4-5,8-9H2 |
InChI-Schlüssel |
WSBJVKFGYNJISJ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B604681.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B604683.png)
![2-[(2,3-dihydro-1H-inden-5-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604685.png)

![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B604690.png)
![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B604691.png)
![3-{[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B604692.png)

![1-(4-Hydroxyphenyl)propan-1-one [1-(4-hydroxyphenyl)propylidene]hydrazone](/img/structure/B604699.png)

![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B604701.png)
![N-[4-[[[(Z)-(2-methylindol-3-ylidene)methyl]amino]carbamoyl]phenyl]butanamide](/img/structure/B604702.png)
![2-{[(2-Hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B604704.png)
